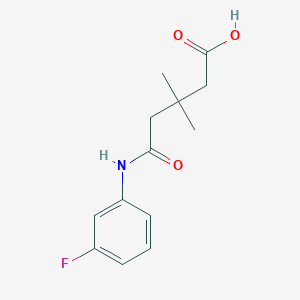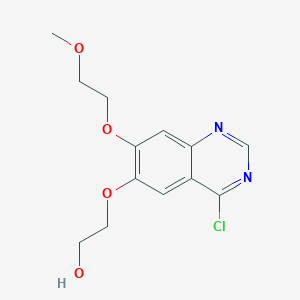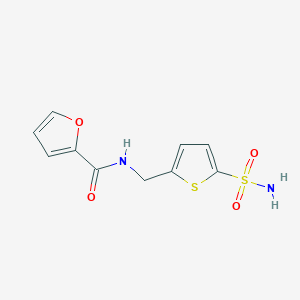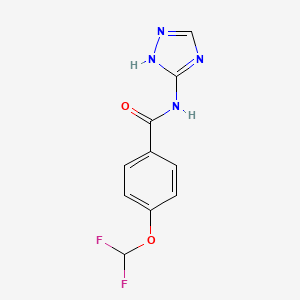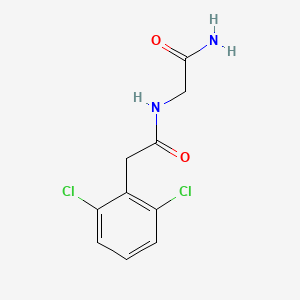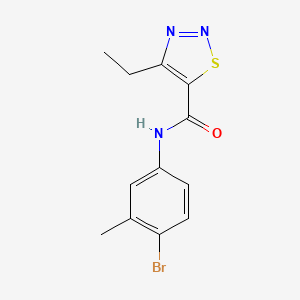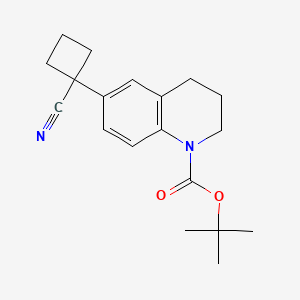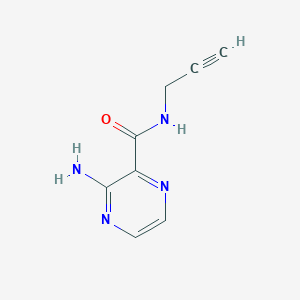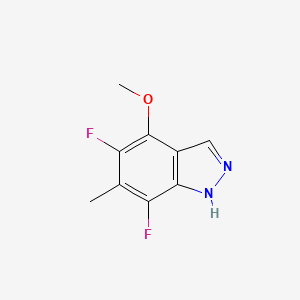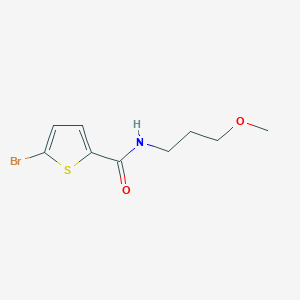
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is a chiral compound with a pyrrolidine ring substituted with a nitrobenzyl group and a hydroxymethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrolidine ring.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a reduction reaction, where a suitable reducing agent, such as sodium borohydride, is used to reduce a carbonyl precursor to the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
化学反応の分析
Types of Reactions
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder in acidic conditions.
Substitution: The nitrobenzyl group can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, iron powder in acidic conditions, or other reducing agents.
Substitution: Various nucleophiles, such as amines or thiols, under appropriate conditions.
Major Products
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Formation of the corresponding amino compound.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of nitrobenzyl and pyrrolidine derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol involves its interaction with molecular targets and pathways in biological systems. The nitrobenzyl group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring may also interact with specific receptors or enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)propane: Similar structure but with a propane group instead of a methanol group.
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)butane: Similar structure but with a butane group instead of a methanol group.
Uniqueness
(s)-(1-(2-Nitrobenzyl)pyrrolidin-2-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitrobenzyl and hydroxymethyl groups allows for diverse chemical reactivity and potential biological activity.
特性
分子式 |
C12H16N2O3 |
|---|---|
分子量 |
236.27 g/mol |
IUPAC名 |
[(2S)-1-[(2-nitrophenyl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16N2O3/c15-9-11-5-3-7-13(11)8-10-4-1-2-6-12(10)14(16)17/h1-2,4,6,11,15H,3,5,7-9H2/t11-/m0/s1 |
InChIキー |
VEKCOKWUNDVROA-NSHDSACASA-N |
異性体SMILES |
C1C[C@H](N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
正規SMILES |
C1CC(N(C1)CC2=CC=CC=C2[N+](=O)[O-])CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



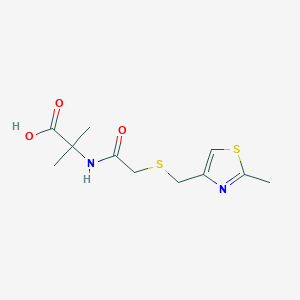
![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
